

Application Notes and Protocols for Azelastine in High-Throughput Screening Assays

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Compound of Interest

Compound Name: Azelastine

Cat. No.: B1665912

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Introduction

Azelastine is a second-generation antihistamine recognized for its potent and selective antagonism of the histamine H1-receptor.^{[1][2][3][4]} Beyond its primary mechanism, azelastine exhibits a broader pharmacological profile that includes mast cell stabilization, and anti-inflammatory effects by inhibiting the release of various mediators such as leukotrienes and cytokines.^{[1][2][5][6]} This multifaceted activity makes azelastine a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of allergic and inflammatory pathways, as well as for its recently discovered antiviral properties. These application notes provide a comprehensive overview of azelastine's utility in HTS, complete with detailed protocols and data presentation.

Mechanism of Action and Signaling Pathways

Azelastine primarily exerts its effects by competitively binding to the H1-receptor, a G-protein coupled receptor (GPCR). This action blocks the downstream signaling cascade initiated by histamine, which includes the activation of phospholipase C, subsequent increase in inositol triphosphate (IP3) and diacylglycerol (DAG), and the release of intracellular calcium. Additionally, azelastine has been shown to stabilize mast cells, thereby preventing the degranulation and release of histamine and other pro-inflammatory mediators.^{[2][5][6]} More recently, azelastine has been identified as an inhibitor of SARS-CoV-2 entry by binding to the ACE2 receptor.^[7]

Signaling Pathway of Azelastine's Antihistaminic and Anti-inflammatory Action



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Caption: Azelastine's dual mechanism of action.

Applications in High-Throughput Screening

Azelastine can be utilized in various HTS applications, including:

- **Primary Screens:** As a positive control for H1-receptor antagonist assays.
- **Secondary Screens:** To characterize the specificity of hits from primary screens and to identify compounds with dual-action mechanisms (e.g., antihistaminic and mast cell stabilizing).
- **Assay Development:** To validate and optimize new HTS assays for allergic and inflammatory targets.
- **Drug Repurposing Screens:** As a reference compound in screens for novel antiviral or anti-inflammatory activities.

Quantitative Data Summary

The following tables summarize key quantitative data for azelastine, providing a reference for its potency and activity in various assays.

Parameter	Cell Line/System	Value	Reference
IC50 (TNF-alpha release, Ag-induced)	RBL-2H3 (rat mast cell)	25.7 μ M	[3]
IC50 (TNF-alpha release, ionomycin-induced)	RBL-2H3 (rat mast cell)	1.66 μ M	[3]
EC50 (SARS-CoV-2 inhibition)	Vero E6 cells	~6 μ M	[8][9]
EC50 (SARS-CoV-2 inhibition)	Vero-TMPRSS2/ACE2 cells	2.2 - 6.5 μ M	[10][11][12]
EC50 (Pseudovirus entry inhibition)	ACE2h cells	3.834 μ M	[7]
KD (Azelastine-ACE2 binding)	Surface Plasmon Resonance	2.58×10^{-7} M	[7]
CC50 (Cytotoxicity)	ACE2h cells	84.140 μ M	[7]

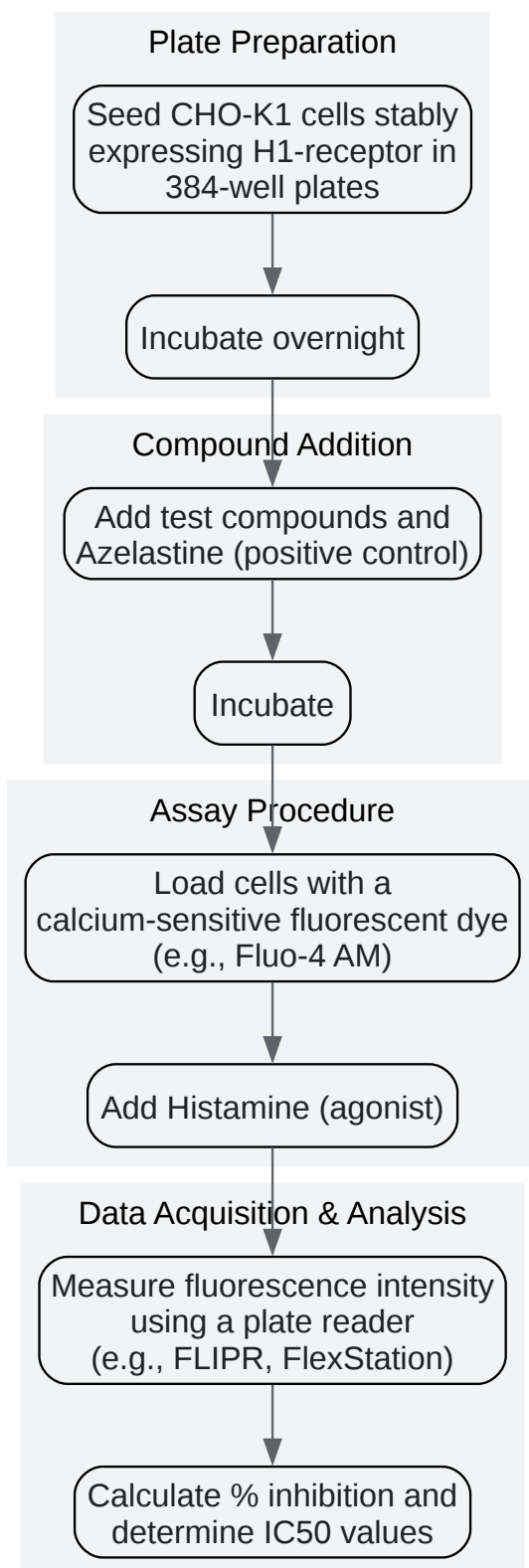
Table 1: In Vitro Potency and Binding Affinity of Azelastine.

Experimental Protocols

H1-Receptor Antagonist Calcium Mobilization Assay (HTS Format)

This protocol describes a cell-based assay to screen for H1-receptor antagonists by measuring changes in intracellular calcium.

Experimental Workflow



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Caption: HTS workflow for H1-receptor antagonist screening.

Materials:

- CHO-K1 cells stably expressing the human H1-receptor
- Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Fluo-4 AM calcium indicator
- Probenecid
- Histamine (agonist)
- Azelastine hydrochloride (positive control)
- 384-well black, clear-bottom assay plates

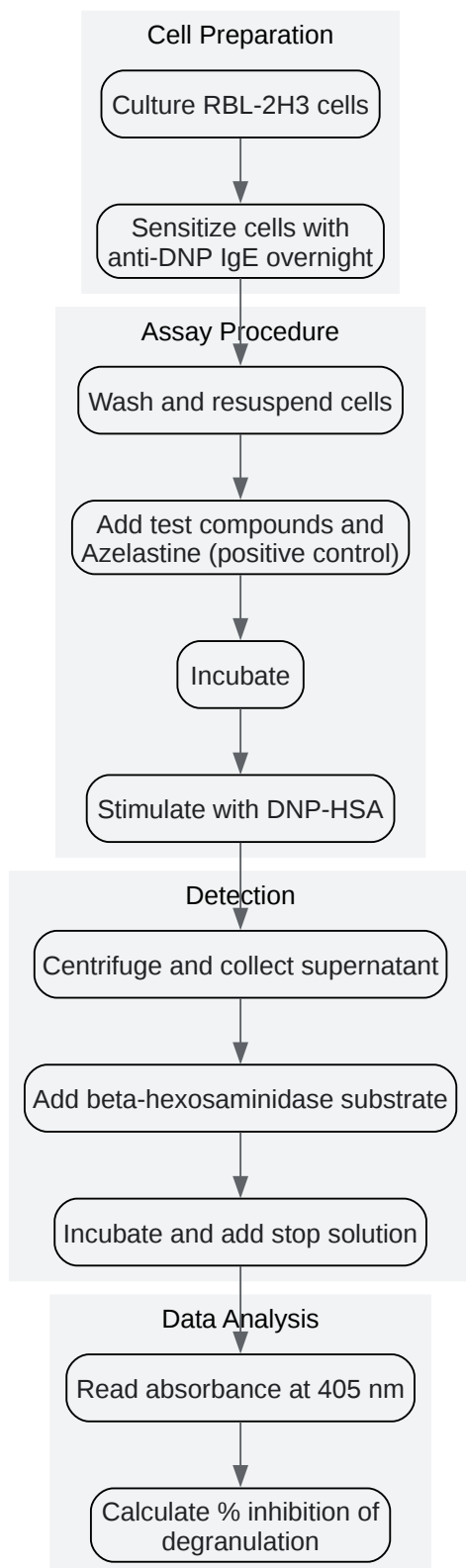
Methodology:

- Cell Plating: Seed CHO-K1-H1R cells into 384-well plates at a density of 20,000 cells/well in culture medium and incubate overnight.
- Dye Loading: Wash the cells with assay medium. Add Fluo-4 AM loading buffer containing probenecid and incubate for 1 hour at 37°C.
- Compound Addition: Add test compounds and azelastine at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.
- Agonist Addition and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add histamine to all wells to a final concentration equal to its EC80. Measure the fluorescence signal before and after agonist addition.
- Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the controls. Calculate IC50 values using a non-linear regression curve fit.

Mast Cell Stabilization Assay (HTS Format)

This protocol outlines an assay to identify compounds that inhibit the release of beta-hexosaminidase (a marker of degranulation) from mast cells.

Experimental Workflow

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Caption: Mast cell degranulation assay workflow.

Materials:

- RBL-2H3 cells (rat basophilic leukemia)
- Anti-DNP IgE
- DNP-HSA (dinitrophenyl-human serum albumin)
- Tyrode's buffer
- p-Nitrophenyl-N-acetyl- β -D-glucosaminide (substrate)
- Azelastine hydrochloride (positive control)
- 96-well V-bottom plates

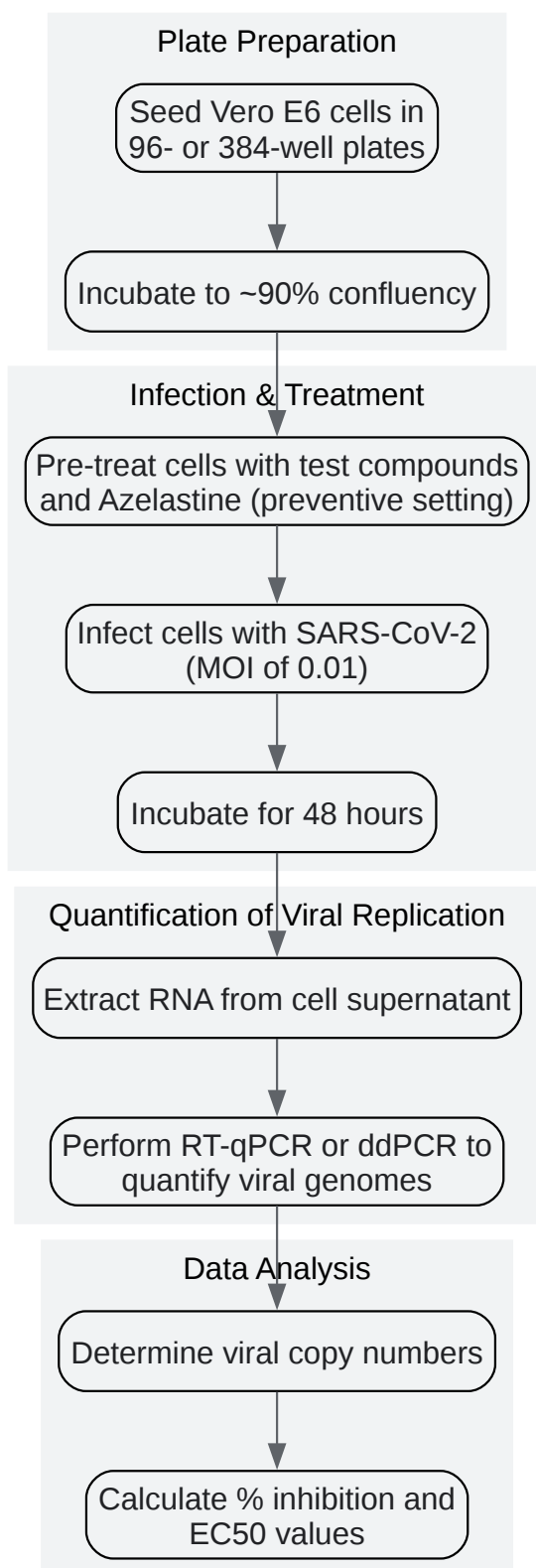
Methodology:

- Cell Sensitization: Seed RBL-2H3 cells and sensitize with anti-DNP IgE overnight.
- Compound Treatment: Wash and resuspend cells in Tyrode's buffer. Add test compounds and azelastine to the cells and incubate.
- Degranulation Induction: Add DNP-HSA to induce degranulation and incubate.
- Enzyme Assay: Centrifuge the plate and transfer the supernatant to a new plate. Add the beta-hexosaminidase substrate and incubate. Add a stop solution.
- Data Analysis: Read the absorbance at 405 nm. Calculate the percentage of inhibition of degranulation.

In Vitro SARS-CoV-2 Infection Assay (HTS Adaptable)

This protocol is based on published studies and adapted for a higher-throughput format to screen for inhibitors of SARS-CoV-2 infection.[\[10\]](#)[\[11\]](#)

Experimental Workflow



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Caption: Workflow for an in vitro SARS-CoV-2 infection assay.

Materials:

- Vero E6 cells
- SARS-CoV-2 viral stock
- Cell culture medium
- Azelastine hydrochloride (positive control)
- 96- or 384-well plates
- RNA extraction kit
- RT-qPCR or ddPCR reagents and instrument

Methodology:

- Cell Plating: Seed Vero E6 cells in 96- or 384-well plates and grow to approximately 90% confluency.[\[10\]](#)
- Compound Addition: Add serial dilutions of test compounds and azelastine to the cells.
- Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (e.g., MOI of 0.01).[\[10\]](#)
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[\[11\]](#)
- Viral Load Quantification: Extract RNA from the cell culture supernatant. Quantify viral genomes using RT-qPCR or droplet digital PCR.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[12\]](#)
- Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 values.

Conclusion

Azelastine's well-characterized pharmacology and diverse mechanisms of action make it an invaluable tool for HTS applications in drug discovery. The protocols provided herein offer

robust starting points for researchers to screen for and characterize novel compounds targeting allergic, inflammatory, and viral pathways. The quantitative data supplied serves as a benchmark for assay performance and hit validation.

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